4-(4-Benzylphenoxy)piperidine hydrochloride
Overview
Description
4-(4-Benzylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C18H21NOCl
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Benzylphenoxy)piperidine hydrochloride typically involves the reaction of 4-benzylphenol with piperidine in the presence of a suitable coupling agent. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the piperidine ring, followed by the introduction of the benzylphenoxy group. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Benzylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding hydroxylated derivatives.
Reduction: Reduction products include various piperidine derivatives.
Substitution: Substitution reactions yield alkylated piperidine derivatives.
Scientific Research Applications
4-(4-Benzylphenoxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological systems, particularly in the investigation of receptor-ligand interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-(4-Benzylphenoxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors, leading to the activation or inhibition of specific signaling pathways. This can result in various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
4-(4-Benzylphenoxy)methylpiperidine hydrochloride
4-(Benzyloxy)phenol
Benzophenone-4 (UV Filter)
Properties
IUPAC Name |
4-(4-benzylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-4-15(5-3-1)14-16-6-8-17(9-7-16)20-18-10-12-19-13-11-18;/h1-9,18-19H,10-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQHMIUNANDHST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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